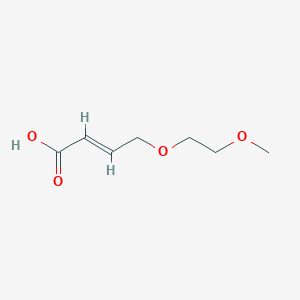

4-(2-Methoxyethoxy)but-2-enoic acid

Description

Contextualization within Unsaturated Carboxylic Acid Chemistry

Carboxylic acids are a class of organic compounds characterized by the presence of a carboxyl group (-COOH). wikipedia.org When the carbon chain attached to this group also contains one or more carbon-carbon double or triple bonds, the compound is classified as an unsaturated carboxylic acid. britannica.com These molecules are prevalent in nature and are fundamental to many biological processes. Important examples include fatty acids, which are crucial components of lipids, and prostaglandins, which are involved in a wide range of physiological effects like inflammation and pain. libretexts.org

The α,β-unsaturated carboxylic acids, where the double bond is located between the second (alpha) and third (beta) carbon atoms relative to the carboxyl group, are a particularly important subclass. libretexts.org This arrangement leads to electronic conjugation between the double bond and the carbonyl of the acid group, influencing the molecule's reactivity. libretexts.org These compounds serve as vital substructures in numerous biologically active natural products and pharmaceutical agents and are versatile building blocks in organic synthesis. chemistryviews.org

The synthesis of α,β-unsaturated carboxylic acids can be achieved through several established methods, such as the Wittig or Horner–Wadsworth–Emmons reactions. chemistryviews.org More recent innovations include copper-catalyzed carboxylation of alkynes with carbon dioxide, which presents a more atom-economical approach. chemistryviews.org The reactivity of unsaturated carboxylic acids is characterized by the chemistry of both the carboxyl group and the double bond. The double bond can undergo reactions like bromination, hydroxylation, and hydration, though these reactions can sometimes be slower than in simple alkenes. libretexts.org

Significance of Ether-Functionalized Butenoic Acid Scaffolds

The butenoic acid framework is a four-carbon unsaturated carboxylic acid. The functionalization of this basic scaffold by incorporating additional chemical groups, such as an ether, can impart unique properties and open new avenues for its application. An ether is a functional group that contains an oxygen atom connected to two alkyl or aryl groups (R-O-R'). The presence of an ether linkage, as seen in 4-(2-Methoxyethoxy)but-2-enoic acid, introduces specific characteristics to the molecule.

Glycol ethers, which contain both ether and alcohol functionalities, are known for their versatility as solvents. sigmaaldrich.com Similarly, incorporating an ether group into a butenoic acid can modify its polarity, solubility, and coordinating ability. Research on ether-functionalized ionic liquids has shown that the ether group can exert a "defined coordination potential," influencing molecular organization through hydrogen bonding and other non-covalent interactions. nih.gov This principle suggests that the ether moiety in a butenoic acid scaffold can play a directing role in chemical reactions or in how the molecule interacts with biological targets.

The utility of ether-functionalized butenoic acids is evident in their use as intermediates for creating more complex molecules and materials. For instance, derivatives have been used in the synthesis of star polymer nonionic surfactants intended for use as demulsifiers in industrial applications. researchgate.net Furthermore, various ether-functionalized butenoic acids are documented in chemical literature and patents as precursors for specialized compounds. sigmaaldrich.combldpharm.com

Overview of Research Trajectories for this compound

The primary research trajectory for this compound appears to be its application as a specialized chemical building block or intermediate in the synthesis of larger, high-value molecules, particularly in the field of medicinal chemistry. While extensive studies focusing solely on the compound itself are not prominent, its role as a precursor is documented.

A key example is found in patent literature describing the synthesis of substituted 3-cyanoquinolines. google.com These quinoline (B57606) derivatives are investigated as inhibitors of protein tyrosine kinases, a class of enzymes implicated in cancer, making them targets for therapeutic drug development. google.com In one synthetic route, a closely related precursor, 4-(2-Methoxy-ethoxy)-but-2-ynoic acid (the alkyne analogue), is used to construct the final quinoline-based drug candidate. google.com This highlights a clear and significant research application where the specific methoxyethoxy side chain is incorporated into a complex, biologically active molecule.

The availability of this compound from chemical suppliers further supports its role as a building block for synthetic chemistry. bldpharm.com Research has also explored the use of butenoic acid functionalized molecules in the development of materials for dye-sensitized solar cells, indicating another potential, albeit less direct, research trajectory in materials science. semanticscholar.org

Structure

3D Structure

Properties

IUPAC Name |

(E)-4-(2-methoxyethoxy)but-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O4/c1-10-5-6-11-4-2-3-7(8)9/h2-3H,4-6H2,1H3,(H,8,9)/b3-2+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSVMUVOLQCXHMU-NSCUHMNNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCC=CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COCCOC/C=C/C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 4 2 Methoxyethoxy but 2 Enoic Acid

Retrosynthetic Analysis of the 4-(2-Methoxyethoxy)but-2-enoic Acid Framework

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. youtube.com For this compound, the primary disconnection points are the carbon-carbon double bond and the ether linkage, suggesting key reactions for its construction.

A logical retrosynthetic approach would involve disconnecting the α,β-unsaturated carboxylic acid. This leads to two main strategies:

Formation of the Carbon-Carbon Double Bond: This can be achieved through olefination reactions, such as the Wittig or Horner-Wadsworth-Emmons (HWE) reactions. organic-chemistry.orgwikipedia.org This approach would involve reacting a suitable phosphorus ylide or phosphonate (B1237965) with an aldehyde containing the methoxyethoxy group.

Formation of the Ether Linkage: This disconnection points towards a Williamson ether synthesis, where an alcohol is reacted with an alkyl halide. In this case, 2-methoxyethanol (B45455) could be reacted with a 4-halobut-2-enoic acid derivative.

A further disconnection of the but-2-enoic acid moiety itself can lead back to simpler two-carbon synthons, which can be coupled to form the four-carbon backbone.

Classical Synthetic Routes to this compound

Traditional methods for synthesizing α,β-unsaturated carboxylic acids and their derivatives provide a solid foundation for the preparation of this compound.

Esterification-Hydrolysis Sequences

A common and reliable method involves the initial synthesis of an ester derivative of the target acid, followed by hydrolysis to yield the final carboxylic acid. chemguide.co.uklibretexts.org This two-step process often provides better yields and easier purification than direct synthesis of the acid.

The Fischer esterification, where a carboxylic acid is reacted with an alcohol in the presence of an acid catalyst, is a widely used method. masterorganicchemistry.com In this context, a precursor butenoic acid could be esterified with 2-methoxyethanol. However, a more likely route would involve synthesizing an ester of this compound through other means, such as the HWE reaction, and then hydrolyzing the ester.

The hydrolysis of the ester can be carried out under either acidic or basic conditions. chemguide.co.ukkhanacademy.org Basic hydrolysis, also known as saponification, is often preferred as it is an irreversible reaction, driving the equilibrium towards the formation of the carboxylate salt. libretexts.org Subsequent acidification then yields the desired carboxylic acid. chemguide.co.uk

| Reaction Step | Reagents and Conditions | Key Features |

| Esterification | Carboxylic acid, Alcohol, Acid catalyst (e.g., H₂SO₄) | Reversible reaction; often requires excess alcohol to drive to completion. masterorganicchemistry.com |

| Hydrolysis (Acidic) | Ester, Water, Acid catalyst (e.g., HCl) | Reversible; requires excess water. chemguide.co.ukkhanacademy.org |

| Hydrolysis (Basic) | Ester, Strong base (e.g., NaOH), Water | Irreversible (saponification); forms carboxylate salt. libretexts.org |

| Acidification | Carboxylate salt, Strong acid (e.g., HCl) | Protonates the carboxylate to form the carboxylic acid. chemguide.co.uk |

Table 1: Overview of Esterification-Hydrolysis Sequences

Wittig and Horner-Wadsworth-Emmons Olefination Strategies

Olefination reactions are powerful tools for the formation of carbon-carbon double bonds with high stereocontrol. libretexts.org Both the Wittig and Horner-Wadsworth-Emmons (HWE) reactions are prominent in this area. wikipedia.orglibretexts.org

The Wittig reaction utilizes a phosphonium (B103445) ylide to react with an aldehyde or ketone. masterorganicchemistry.comgaylordchemical.com For the synthesis of this compound, a retrosynthetic disconnection suggests the reaction between a phosphorus ylide derived from an acetic acid equivalent and 2-(2-methoxyethoxy)acetaldehyde. A significant advantage of the Wittig reaction is the unambiguous placement of the double bond. libretexts.org However, a major drawback is the formation of triphenylphosphine (B44618) oxide as a byproduct, which can be challenging to remove from the reaction mixture. mnstate.edu

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses a phosphonate carbanion. wikipedia.orgyoutube.com This method offers several advantages, including the use of more nucleophilic and less basic phosphonate carbanions, and the formation of a water-soluble phosphate (B84403) byproduct that is easily removed during workup. organic-chemistry.org The HWE reaction typically favors the formation of the (E)-alkene, which is often the desired isomer for α,β-unsaturated esters. organic-chemistry.orgnrochemistry.com

A plausible HWE approach to an ester of this compound would involve the reaction of a phosphonoacetate ester (e.g., triethyl phosphonoacetate) with 2-(2-methoxyethoxy)acetaldehyde. The resulting α,β-unsaturated ester can then be hydrolyzed to the target carboxylic acid.

| Reaction | Key Reagents | Advantages | Disadvantages |

| Wittig Reaction | Phosphonium ylide, Aldehyde/Ketone | Fixed double bond position. libretexts.org | Triphenylphosphine oxide byproduct is difficult to remove. mnstate.edu |

| Horner-Wadsworth-Emmons | Phosphonate carbanion, Aldehyde/Ketone | Water-soluble byproduct, typically favors (E)-alkene formation. organic-chemistry.org | Requires preparation of the phosphonate reagent. |

Table 2: Comparison of Wittig and HWE Reactions for Alkene Synthesis

Novel and Green Synthetic Approaches for this compound

Modern synthetic chemistry emphasizes the development of more efficient and environmentally benign methods.

Catalytic Methods for Carbon-Carbon Bond Formation

Catalytic methods for C-C bond formation are highly desirable as they reduce waste and increase atom economy. nih.govrsc.org While specific catalytic syntheses of this compound are not widely reported, general principles of catalytic C-C bond formation can be applied. organic-chemistry.org

For instance, transition-metal catalyzed cross-coupling reactions could be envisioned. A Heck-type reaction, for example, could couple a vinyl ether with an acrylate (B77674) derivative. Another possibility is the use of metathesis reactions, although this would require careful selection of catalysts and starting materials to achieve the desired product.

Chemo- and Regioselective Transformations

Achieving high chemo- and regioselectivity is crucial in the synthesis of complex molecules to avoid the formation of unwanted byproducts and simplify purification. rsc.orgnih.govnih.govresearchgate.net In the context of this compound, this is particularly relevant when dealing with multiple functional groups.

For example, in a multi-step synthesis, protecting groups might be necessary to mask reactive functionalities while other parts of the molecule are being modified. The choice of protecting group and the conditions for its removal must be carefully considered to ensure selectivity.

Furthermore, substrate-directed reactions, where the structure of the starting material influences the outcome of the reaction, can be a powerful tool for achieving high selectivity. rsc.org By carefully designing the synthetic intermediates, it may be possible to favor the formation of the desired isomer of this compound.

Solvent-Free and Microwave-Assisted Synthesis

The development of solvent-free and microwave-assisted synthetic methods has been driven by the principles of green chemistry, aiming to reduce waste, energy consumption, and reaction times. While a specific protocol for the solvent-free synthesis of this compound is not extensively documented in publicly available literature, analogous reactions suggest its feasibility. Such a reaction would likely involve the direct reaction of a suitable precursor with 2-methoxyethanol under heat, potentially with a solid-supported catalyst to facilitate the reaction in the absence of a solvent.

Microwave-assisted synthesis, on the other hand, has been successfully employed for the preparation of structurally related but-2-enoic acid derivatives. For instance, the synthesis of various 4-oxo-2-butenoic acids has been achieved through a microwave-assisted aldol (B89426) condensation of methyl ketones with glyoxylic acid. acs.orgnih.gov This approach significantly reduces reaction times and can lead to improved yields compared to conventional heating.

A plausible microwave-assisted route to this compound could involve the reaction of maleic anhydride (B1165640) with 2-methoxyethanol. The reaction mixture, potentially with a catalytic amount of a suitable acid or base, would be subjected to microwave irradiation. This method offers rapid and efficient heating, which can promote the ring-opening of the anhydride and subsequent esterification and etherification steps in a one-pot fashion.

Table 1: Hypothetical Comparison of Synthetic Conditions for 4-alkoxy-but-2-enoic acid Synthesis

| Parameter | Conventional Heating | Microwave-Assisted | Solvent-Free (Hypothetical) |

| Solvent | Typically high-boiling point organic solvents (e.g., toluene, DMF) | Often possible with minimal or no solvent | None |

| Reaction Time | Several hours to days | Minutes to a few hours | Variable, potentially longer |

| Temperature | High, requires bulk heating | Precise and rapid heating | High, requires external heating |

| Energy Efficiency | Lower | Higher | Potentially high |

| Byproducts | Solvent waste | Minimal solvent waste | No solvent waste |

This table is based on general principles of microwave-assisted and solvent-free synthesis and analogies with related reactions. nih.gov

Stereoselective Synthesis of this compound Isomers

The double bond in this compound can exist as either the (E) or (Z) isomer. Furthermore, if substituents are introduced at the 2- or 3-position, chiral centers can be created, leading to the possibility of enantiomers and diastereomers. Stereoselective synthesis aims to produce a single desired stereoisomer.

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgbath.ac.uk After the desired stereoselective transformation, the auxiliary is removed, yielding the enantiomerically enriched product. A common and effective class of chiral auxiliaries are the Evans oxazolidinones. bath.ac.uk

A potential strategy for the stereoselective synthesis of a substituted this compound derivative using an Evans-type auxiliary could proceed as follows:

Acylation: The chiral oxazolidinone is first acylated with a suitable acid chloride or anhydride to form an N-acyl oxazolidinone. For instance, reaction with crotonyl chloride would attach the but-2-enoyl moiety.

Stereoselective Reaction: The resulting chiral enolate can then undergo a variety of stereoselective reactions. For example, a Michael addition of 2-methoxyethanol to an activated derivative could be directed by the steric bulk of the auxiliary to form the desired stereocenter at the 3-position.

Removal of Auxiliary: Finally, the chiral auxiliary is cleaved, typically by hydrolysis or alcoholysis, to yield the desired enantiomerically enriched carboxylic acid or ester. The auxiliary can often be recovered and reused. bath.ac.uk

Table 2: Common Chiral Auxiliaries and Their Applications

| Chiral Auxiliary | Typical Reactions | Key Features |

| Evans Oxazolidinones | Aldol reactions, alkylations, Michael additions | High diastereoselectivity, reliable facial control |

| Camphorsultam | Diels-Alder reactions, conjugate additions | Excellent steric hindrance, good crystallinity of products |

| (S)- or (R)-1-Phenylethylamine | Formation of chiral imines and enamines | Readily available, used for asymmetric alkylations |

This table provides a general overview of common chiral auxiliaries and is not specific to the synthesis of the title compound. wikipedia.orggrafiati.comresearchgate.net

Asymmetric catalysis is a powerful tool for the synthesis of chiral molecules, where a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. nih.govfrontiersin.org For the synthesis of chiral this compound derivatives, an asymmetric catalytic approach could be employed to control the stereochemistry of a key bond-forming step.

One potential strategy could involve an asymmetric conjugate addition of 2-methoxyethanol to an appropriate α,β-unsaturated carbonyl compound. This reaction could be catalyzed by a chiral Lewis acid or a chiral organocatalyst. For example, a chiral catalyst could coordinate to the α,β-unsaturated system, creating a chiral environment that directs the nucleophilic attack of the 2-methoxyethanol from a specific face, leading to the formation of one enantiomer in excess.

Another approach could be an asymmetric Wittig-type reaction or a Horner-Wadsworth-Emmons reaction to construct the double bond with control over its geometry and potentially a chiral center. While less common, catalytic asymmetric versions of these reactions are an active area of research.

Table 3: Examples of Asymmetric Catalytic Reactions for C-C and C-O Bond Formation

| Reaction Type | Catalyst Type | Potential Application in Synthesis |

| Asymmetric Michael Addition | Chiral Lewis Acids (e.g., Cu-Box, Zn-ProPhenol) | Introduction of the methoxyethoxy group |

| Asymmetric Aldol Reaction | Proline and its derivatives (Organocatalysis) | Formation of a β-hydroxy carbonyl precursor |

| Asymmetric Hydrogenation | Chiral Rhodium or Ruthenium complexes | Reduction of a C=C bond to create a stereocenter |

This table presents general examples of asymmetric catalysis and does not represent specific established methods for the synthesis of this compound. nih.govjst.go.jp

Chemical Reactivity and Mechanistic Pathways of 4 2 Methoxyethoxy but 2 Enoic Acid

Reactions Involving the Carboxylic Acid Moiety of 4-(2-Methoxyethoxy)but-2-enoic acid

The carboxylic acid group is a versatile functional group that can undergo a variety of transformations, most notably esterification and amidation, as well as conversion to more reactive species like acid anhydrides.

Esterification and Amidation Mechanisms

Esterification: The conversion of this compound to its corresponding esters is most commonly achieved through Fischer esterification. This acid-catalyzed reaction involves the treatment of the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. Current time information in Bangalore, IN.fiveable.me The reaction is an equilibrium process, and to achieve high yields of the ester, it is often necessary to use a large excess of the alcohol or to remove the water formed during the reaction. lumenlearning.com

The mechanism of Fischer esterification proceeds through several key steps:

Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon. fiveable.mewikipedia.org

Nucleophilic attack by the alcohol: The alcohol, acting as a nucleophile, attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. fiveable.me

Proton transfer: A proton is transferred from the newly added hydroxyl group to one of the original hydroxyl groups.

Elimination of water: The protonated hydroxyl group leaves as a water molecule, a good leaving group, and the carbonyl double bond is reformed.

Deprotonation: The protonated ester is deprotonated by a base (such as a water molecule or the conjugate base of the acid catalyst) to yield the final ester product and regenerate the acid catalyst. wikipedia.org

(2E)-4-Methoxy-2-butenoic acid is utilized in the protection of hydroxy groups in molecules through the formation of corresponding esters. chemicalbook.com

Amidation: The formation of amides from this compound requires the reaction of the carboxylic acid with an amine. Direct reaction is generally not feasible and requires the activation of the carboxylic acid. A common method involves the use of a coupling agent, such as a carbodiimide (B86325) like N,N'-dicyclohexylcarbodiimide (DCC). rsc.org

The mechanism for DCC-mediated amidation involves:

Activation of the carboxylic acid: The carboxylic acid adds to the carbon-nitrogen double bond of DCC, forming a highly reactive O-acylisourea intermediate.

Nucleophilic attack by the amine: The amine then attacks the carbonyl carbon of this activated intermediate.

Formation of the amide and byproduct: The tetrahedral intermediate collapses to form the amide and N,N'-dicyclohexylurea, a stable urea (B33335) derivative that often precipitates from the reaction mixture.

A practical application of this reactivity is seen in the synthesis of complex molecules, where (E)-4-Methoxybut-2-enoic acid has been coupled with an amine moiety on a pyrrolidine (B122466) ring to form an amide bond. googleapis.com

| Reaction | Reagents | Key Mechanistic Feature |

| Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Protonation of the carbonyl to activate it for nucleophilic attack by the alcohol. |

| Amidation | Amine, Coupling Agent (e.g., DCC) | Activation of the carboxylic acid by the coupling agent to form a reactive intermediate. |

Anhydride (B1165640) Formation and Reactivity

Acid anhydrides are derivatives of carboxylic acids that can be synthesized from this compound. A common laboratory method for the preparation of acid anhydrides involves the dehydration of two equivalents of the carboxylic acid using a strong dehydrating agent, such as phosphorus pentoxide (P₄O₁₀). researchgate.net Alternatively, an acid anhydride can be formed by the reaction of a carboxylate salt with an acid chloride. yu.edu.jo

The resulting 4-(2-Methoxyethoxy)but-2-enoic anhydride would be a symmetrical anhydride. These anhydrides are more reactive than the corresponding carboxylic acid but less reactive than acid chlorides. The increased reactivity stems from the presence of the carboxylate as a good leaving group.

Acid anhydrides are versatile acylating agents and can react with a variety of nucleophiles in nucleophilic acyl substitution reactions. For instance, they react with alcohols to form esters and with amines to form amides, with the leaving group being a molecule of the carboxylic acid. yu.edu.jo

Transformations of the But-2-enoic Acid Double Bond in this compound

The carbon-carbon double bond in the but-2-enoic acid backbone is electron-deficient due to the electron-withdrawing effect of the adjacent carboxylic acid group. This electronic nature dictates its reactivity towards various reagents.

Hydrogenation and Reduction Mechanisms

The double bond of this compound can be reduced to a single bond through catalytic hydrogenation. This reaction typically involves treating the compound with hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. The hydrogenation of but-2-enoic acid derivatives leads to the formation of the corresponding saturated butanoic acid. tandfonline.comwikipedia.org

The mechanism of catalytic hydrogenation involves the adsorption of both the hydrogen gas and the unsaturated compound onto the surface of the metal catalyst. The hydrogen atoms are then added across the double bond in a syn-addition, meaning both hydrogen atoms add to the same face of the double bond. For α,β-unsaturated acids, this process selectively reduces the C=C double bond without affecting the carboxylic acid group.

Electrophilic and Nucleophilic Addition Reactions

Electrophilic Addition: While alkenes typically undergo electrophilic addition, the double bond in this compound is deactivated towards electrophiles due to the electron-withdrawing nature of the carboxyl group. The pi electrons of the double bond are less available to attack an incoming electrophile. chemistrystudent.comtutorchase.comlibretexts.orglibretexts.org However, under forcing conditions or with highly reactive electrophiles, addition can occur. For instance, the addition of hydrogen halides (HX) would proceed via a carbocation intermediate. According to Markovnikov's rule, the proton would add to the carbon atom that results in the formation of the more stable carbocation. In this case, protonation at the α-carbon would be favored due to the resonance stabilization of the positive charge by the adjacent oxygen of the ether linkage, although the electron-withdrawing carboxyl group would destabilize a carbocation at the β-position.

Nucleophilic Addition: The electron-deficient nature of the double bond makes it highly susceptible to nucleophilic conjugate addition, also known as Michael addition. fiveable.mewikipedia.orgpressbooks.pub In this reaction, a nucleophile attacks the β-carbon of the α,β-unsaturated system. This is a 1,4-addition reaction where the initial attack at the β-carbon leads to the formation of an enolate intermediate, which is then protonated at the α-carbon to give the final product. pressbooks.pubyoutube.com

A wide range of nucleophiles can participate in Michael additions, including amines, thiols, and carbanions (such as those derived from malonic esters or β-keto esters). The reactivity of α,β-unsaturated carbonyl compounds towards nucleophilic addition can be predicted using local reactivity descriptors. rsc.org

| Reaction Type | Attacking Species | Site of Attack | Key Intermediate |

| Electrophilic Addition | Electrophile (e.g., H⁺) | α- or β-carbon of the double bond | Carbocation |

| Nucleophilic Conjugate Addition | Nucleophile (e.g., R₂NH, RSH) | β-carbon of the double bond | Enolate |

Cycloaddition Reactions

The double bond of this compound can act as a dienophile in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. pressbooks.pubmasterorganicchemistry.commsu.edu In this reaction, a conjugated diene reacts with the dienophile to form a six-membered ring. The electron-withdrawing carboxylic acid group enhances the reactivity of the alkene as a dienophile. pressbooks.pub

The Diels-Alder reaction is a concerted process, meaning that all bond-forming and bond-breaking occurs in a single step through a cyclic transition state. The stereochemistry of the dienophile is retained in the product. For example, if the starting but-2-enoic acid derivative is in the (E)-configuration, the resulting substituents on the newly formed cyclohexane (B81311) ring will be trans to each other. pressbooks.pub

The but-2-enoic acid moiety can also participate in other types of cycloaddition reactions, such as 1,3-dipolar cycloadditions and photochemical [2+2] cycloadditions, with suitable reaction partners. bilkent.edu.tracs.orgrsc.orgthieme-connect.com

Advanced Applications of 4 2 Methoxyethoxy but 2 Enoic Acid in Polymer and Material Science

Utilization of 4-(2-Methoxyethoxy)but-2-enoic acid as a Chemical Building Block

The potential of this compound as a chemical building block for the synthesis of larger, more complex molecules in material science has not been explored in the current body of scientific research.

Synthesis of Complex Organic Molecules

The structural features of this compound make it a valuable precursor in the synthesis of more complex organic molecules. The carboxylic acid and the double bond offer orthogonal reactivity, allowing for sequential chemical transformations. For instance, the carboxylic acid can be converted into an ester or an amide, while the double bond can participate in various addition reactions.

Research has demonstrated the utility of similar butenoic acid derivatives in multi-step syntheses. For example, derivatives of but-2-enoic acid are employed in the synthesis of quinazoline-based anticancer drugs. arkat-usa.org In these synthetic routes, the butenoic acid moiety is often introduced as an acid chloride to acylate an amino group on the quinazoline (B50416) core. arkat-usa.org While direct examples involving this compound in such complex syntheses are not extensively documented in publicly available literature, its structural analogy to other reactive butenoic acid derivatives suggests its potential as a key intermediate.

The methoxyethoxy group can also influence the properties of the final molecule, potentially enhancing solubility in certain solvents or imparting specific biocompatibility characteristics. This is particularly relevant in the development of bioactive molecules and pharmaceuticals.

| Starting Material | Reaction Type | Resulting Moiety | Potential Application Area |

| This compound | Esterification | Ester | Drug delivery, polymer synthesis |

| This compound | Amidation | Amide | Bioactive compounds, materials |

| This compound | Michael Addition | Functionalized alkane | Complex molecule synthesis |

| This compound | Diels-Alder Reaction | Cyclohexene derivative | Advanced material precursors |

Table 1: Potential Synthetic Transformations of this compound

Precursor for Advanced Chemical Scaffolds

The concept of a chemical scaffold is central to combinatorial chemistry and drug discovery. A scaffold is a core molecular structure to which various substituents can be attached to create a library of related compounds. The inherent reactivity of this compound makes it an attractive candidate for the development of novel chemical scaffolds.

For example, pyridazinedione scaffolds have been developed for use in small molecule-drug conjugates. ucl.ac.uk These scaffolds allow for the attachment of multiple different functional groups to a central core. ucl.ac.uk While not directly using this compound, this research highlights the principle of using multifunctional building blocks to create versatile molecular platforms. The combination of the carboxylic acid, alkene, and ether functionalities in this compound provides multiple points for diversification, enabling the generation of a wide range of derivatives with potentially diverse biological or material properties.

Role in the Design of Functionalized Ligands and Chelates

The carboxylic acid group in this compound can act as a coordinating group for metal ions, making it a potential component in the design of functionalized ligands and chelates. The additional functionalities within the molecule can be used to tune the properties of the resulting metal complex.

For instance, the methoxyethoxy tail can influence the solubility and steric environment of the metal center. Furthermore, the double bond can be used to anchor the ligand to a solid support or to incorporate it into a polymer chain. Research into Lewis acid catalysis has shown that group 2 Lewis acids can chelate to similar molecular structures, influencing their reactivity. soton.ac.uk This suggests that this compound could be used to create ligands that not only bind to a metal but also orient it in a specific way to facilitate catalysis.

Integration of this compound into Advanced Materials

The unique properties of this compound also lend themselves to its direct incorporation into advanced materials, where it can play a role in self-assembly, cross-linking, and surface modification.

Self-Assembling Systems

Self-assembly is a process where molecules spontaneously organize into ordered structures. The amphiphilic nature of this compound, with its hydrophilic carboxylic acid and ether groups and its more hydrophobic hydrocarbon backbone, makes it a candidate for participating in self-assembling systems.

Research on other amphiphilic molecules has shown that they can form micelles, vesicles, and other complex structures in solution. researchgate.net For example, bolaamphiphiles with reactive double bonds have been synthesized for incorporation into membranes. fu-berlin.de The double bond in this compound could similarly be used to polymerize or cross-link the self-assembled structures, locking in their morphology and enhancing their stability. This could lead to the creation of novel nanomaterials with applications in areas such as encapsulation and controlled release.

Cross-Linking Agents

Cross-linking is a process that connects polymer chains, leading to the formation of a network structure with enhanced mechanical properties and solvent resistance. The bifunctional nature of this compound, with its carboxylic acid and double bond, allows it to act as a cross-linking agent.

The double bond can be polymerized into a polymer backbone, while the carboxylic acid group can react with other functional groups on adjacent polymer chains, such as hydroxyl or amine groups, to form cross-links. This is analogous to the use of other unsaturated carboxylic acids as comonomers in the production of paints and adhesives. wikipedia.org The methoxyethoxy side chain could also influence the flexibility and hydrophilicity of the resulting cross-linked network. A patent for heat-curable silicone compositions lists "(e)-4-(2-methoxyethoxy)-4-oxobut-2-enoic acid" as a cross-linking reagent. google.com

| Property | Influence of this compound |

| Cross-link density | Can be controlled by the concentration of the acid in the polymer. |

| Mechanical Strength | Increased due to the formation of a polymer network. |

| Swelling Behavior | The hydrophilic side chain can increase water absorption. |

| Adhesion | The carboxylic acid group can promote adhesion to various substrates. |

Table 2: Impact of this compound as a Cross-Linking Agent

Surface Modification Reagents

The reactivity of this compound makes it suitable for modifying the surfaces of various materials. The carboxylic acid group can be used to anchor the molecule to surfaces containing hydroxyl or amine groups, such as metal oxides, cellulose, or certain polymers.

Once attached to the surface, the double bond is available for further reactions. For example, it could be used to initiate "grafting-from" polymerization, where polymer chains are grown directly from the surface. This technique is used to create surfaces with tailored properties, such as hydrophilicity, biocompatibility, or lubricity. The methoxyethoxy group is known to be protein-resistant and could be used to create non-fouling surfaces for biomedical devices and sensors. This is similar to how other methoxy-containing molecules are used to modify surfaces.

Computational Chemistry and Theoretical Investigations of 4 2 Methoxyethoxy but 2 Enoic Acid

Electronic Structure and Molecular Conformation Analysis of 4-(2-Methoxyethoxy)but-2-enoic acid

Density Functional Theory (DFT) Calculations

No published studies utilizing Density Functional Theory to analyze the electronic structure, orbital energies, or electrostatic potential of this compound are available.

Molecular Mechanics and Dynamics Simulations

There are no available research findings from molecular mechanics or molecular dynamics simulations that describe the conformational space, flexibility, or intermolecular interactions of this compound.

Theoretical Prediction of Reactivity and Reaction Pathways for this compound

Transition State Characterization

No studies have been published that characterize the transition states for any chemical reactions involving this compound.

Energy Profiles of Key Transformations

There is no available research detailing the energy profiles or reaction energetics for transformations of this compound.

Solvent Effects on Reactivity

No theoretical investigations into the influence of different solvents on the reactivity or conformational preference of this compound have been reported.

In Silico Design of Novel this compound Derivatives

The process of designing novel derivatives of this compound in silico involves a systematic, computer-aided approach to predict the properties and potential applications of new molecular structures. This strategy accelerates the discovery of compounds with desired characteristics by prioritizing synthetic efforts on the most promising candidates. The design process typically integrates several computational techniques, including Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and Density Functional Theory (DFT).

Research Findings:

The in silico design workflow begins with the core structure of this compound. Modifications are then introduced by adding or substituting functional groups at various positions on the molecule. The goal is to modulate properties such as reactivity, solubility, and biological activity. For instance, computational methods have become essential in drug design for identifying promising biological targets and aiding in the creation of new bioactive compounds. frontiersin.orgfrontiersin.org

DFT calculations are a cornerstone of this process, used to optimize the geometry of the proposed derivatives and to calculate key electronic properties. bohrium.combiointerfaceresearch.comresearchgate.net These properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it provides an indication of the molecule's kinetic stability and chemical reactivity. bohrium.com A smaller energy gap generally suggests higher reactivity.

Molecular docking studies can be employed to predict how these designed derivatives might interact with specific biological targets, such as enzymes or receptors. frontiersin.orgfrontiersin.orgmdpi.com By simulating the binding affinity and mode of interaction, researchers can screen for derivatives with high potential for a specific biological effect. mdpi.comnih.gov For example, studies on other carboxylic acid derivatives have successfully used these methods to identify potential inhibitors for enzymes like urease and α-glucosidase. mdpi.com

The following interactive table outlines a hypothetical set of derivatives of this compound and the computational parameters that would be evaluated to assess their potential.

| Derivative | Modification | Predicted HOMO-LUMO Gap (eV) | Predicted Binding Affinity (kcal/mol) to Target X | Predicted Solubility (LogS) |

|---|---|---|---|---|

| Parent Compound | None | 5.8 | -5.2 | -1.5 |

| Derivative A | Addition of -NH2 at C4 | 5.2 | -6.8 | -1.2 |

| Derivative B | Substitution of -OH with -NH-Phenyl | 4.9 | -7.5 | -2.1 |

| Derivative C | Addition of -F at C3 | 5.9 | -5.5 | -1.6 |

| Derivative D | Esterification of Carboxylic Acid | 6.1 | -4.9 | -0.9 |

This table is illustrative and contains hypothetical data based on general principles of computational chemistry.

By analyzing these computed parameters, researchers can build Structure-Activity Relationship (SAR) models. These models help to understand how different structural features influence the molecule's properties, guiding further design iterations. nih.gov

Computational Studies on Polymerization Kinetics Involving this compound

Computational methods are invaluable for investigating the kinetics of polymerization, providing detailed mechanistic insights that are often difficult to obtain through experiments alone. For a monomer like this compound, computational studies can elucidate the reaction pathways, determine rate constants, and model the growth and properties of the resulting polymer chains.

Research Findings:

The study of polymerization kinetics often begins with quantum mechanical calculations, such as DFT, to investigate the elementary reaction steps: initiation, propagation, termination, and chain transfer. researchgate.netsci-hub.se These calculations can determine the activation energies and reaction enthalpies for each step, which are crucial for building accurate kinetic models. researchgate.netresearchgate.net For example, kinetic studies on the radical polymerization of acrylic acid have shown that reaction rates are highly dependent on factors like monomer concentration and the solvent used. mdpi.com

Molecular Dynamics (MD) simulations offer a complementary approach, providing insights into the physical behavior of the polymer chains in solution or in bulk. acs.orgrsc.orglp.edu.ua By simulating the movements of atoms over time, MD can be used to study the conformation of polymer chains, their interactions with solvent molecules, and their aggregation behavior. acs.orgrsc.orgtandfonline.com For poly(acrylic acid), MD simulations have been used to study how factors like the degree of ionization and salt concentration affect the polymer's structure in aqueous solutions. acs.org

The following interactive table presents key kinetic parameters that could be determined for the polymerization of this compound through computational studies, with values informed by literature on similar monomers like acrylic acid.

| Kinetic Parameter | Computational Method | Typical Value Range (from related monomers) | Significance |

|---|---|---|---|

| Propagation Rate Coefficient (kp) | DFT / PLP-SEC Simulation | 103 - 105 L·mol-1·s-1 | Determines the rate of polymer chain growth. researchgate.net |

| Activation Energy (Ea) of Propagation | DFT | 10 - 20 kJ·mol-1 | Indicates the temperature sensitivity of the propagation step. researchgate.net |

| Termination Rate Coefficient (kt) | Kinetic Modeling | 106 - 108 L·mol-1·s-1 | Controls the termination of growing polymer chains. |

| Reaction Enthalpy (ΔHR) | DFT / Calorimetry Simulation | -60 to -80 kJ·mol-1 | Quantifies the heat released during polymerization. mdpi.com |

| Radius of Gyration (Rg) | Molecular Dynamics | Varies with chain length and solvent | Describes the size and shape of the polymer coil. |

This table contains representative data from studies on analogous compounds to illustrate the parameters that would be relevant for this compound.

These computational approaches, from quantum mechanics to molecular dynamics, provide a comprehensive framework for understanding and predicting the polymerization behavior of this compound. This knowledge is crucial for designing polymers with specific molecular weights, structures, and properties for various applications.

Analytical Techniques for the Study of 4 2 Methoxyethoxy but 2 Enoic Acid and Its Reactions

Chromatographic Methodologies for Reaction Mixture Analysis

Chromatographic techniques are indispensable for separating the components of complex reaction mixtures, allowing for the identification and quantification of starting materials, intermediates, and products.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile compounds. While 4-(2-Methoxyethoxy)but-2-enoic acid itself may have limited volatility due to its carboxylic acid group, derivatization can be employed to convert it into a more volatile ester. For instance, esterification with an alcohol like ethanol (B145695) would yield the corresponding ethyl ester, which is more amenable to GC analysis. researchgate.net

The GC column, often a capillary column with a specific stationary phase, separates the components of the derivatized mixture based on their boiling points and interactions with the phase. asm.org The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum for each component. This allows for definitive identification. asm.orgraco.cat The electron impact (EI) ionization mode, typically at 70 eV, is commonly used. asm.org GC-MS has been successfully used to identify various but-2-enoic acid derivatives and other unsaturated esters. mimedb.orghmdb.ca

Table 1: GC-MS Parameters for the Analysis of Carboxylic Acid Derivatives

| Parameter | Typical Value/Condition |

| Column Type | Fused silica (B1680970) capillary column |

| Stationary Phase | Dimethylpolysiloxane or similar |

| Derivatization Agent | Ethanol with an acid catalyst |

| Ionization Mode | Electron Impact (EI) |

| Ionization Energy | 70 eV |

High-Performance Liquid Chromatography (HPLC) with Diverse Detectors

High-performance liquid chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally sensitive compounds like this compound. researchgate.net The separation is based on the differential partitioning of the analytes between a liquid mobile phase and a solid stationary phase.

For carboxylic acids, reversed-phase HPLC is a common choice, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water with an acid modifier like formic acid to ensure the carboxylic acid is in its protonated form. researchgate.net A variety of detectors can be coupled with HPLC for the detection of this compound and its reaction products. A UV detector is suitable due to the presence of the carbon-carbon double bond which absorbs UV light. For higher sensitivity and specificity, a mass spectrometer can be used as the detector (LC-MS). researchgate.netresearchgate.net Fluorescence detectors can also be employed after derivatization with a fluorescent tag. researchgate.netresearchgate.net

Table 2: HPLC Conditions for Carboxylic Acid Analysis

| Parameter | Typical Condition |

| Stationary Phase | C18 (Reversed-Phase) |

| Mobile Phase | Acetonitrile/Water with Formic Acid |

| Detector | UV, Mass Spectrometry (MS), or Fluorescence |

| Flow Rate | 0.8 - 1.0 mL/min |

Spectroscopic Approaches for Reaction Monitoring and Mechanistic Insight

Spectroscopic techniques provide real-time information about the changes in molecular structure and concentration during a chemical reaction, offering valuable insights into reaction kinetics and mechanisms.

In-situ NMR Spectroscopy for Kinetic Studies

In-situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for monitoring the progress of a reaction directly within the NMR tube. lew.roresearchgate.net This technique allows for the real-time observation of the disappearance of reactant signals and the appearance of product signals, providing detailed kinetic data without the need for sampling and quenching. lew.roresearchgate.netmdpi.com For the study of reactions involving this compound, ¹H NMR would be particularly informative, allowing for the tracking of protons in the vicinity of the double bond and the methoxyethoxy group. lew.ro By integrating the signals at different time points, the concentrations of the species can be determined, and the reaction rate constants can be calculated. lew.ro Flow NMR, an advanced setup, can be used for continuous monitoring of homogeneous reaction mixtures. rsc.org

Infrared (IR) and Raman Spectroscopy for Functional Group Changes

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that are highly effective for in-situ reaction monitoring. nih.govamericanpharmaceuticalreview.com They provide information about the functional groups present in a molecule. researchgate.net

In the context of reactions of this compound, IR spectroscopy can monitor the characteristic stretching frequencies of the C=O group in the carboxylic acid (around 1700-1750 cm⁻¹), the C=C double bond, and the C-O-C ether linkage. spcmc.ac.in Changes in the position and intensity of these bands can indicate the progress of a reaction. americanpharmaceuticalreview.com

Raman spectroscopy is particularly sensitive to non-polar bonds and can be advantageous for monitoring changes in the C=C bond and the carbon backbone. researchgate.net The combination of both techniques can provide a comprehensive picture of the functional group transformations occurring during a reaction. nih.gov

Table 3: Key Vibrational Frequencies for Monitoring Reactions of this compound

| Functional Group | Technique | Characteristic Frequency (cm⁻¹) |

| C=O (Carboxylic Acid) | IR | 1700-1750 |

| C=C | IR, Raman | ~1650 |

| C-O-C (Ether) | IR | 1250-1000 |

Mass Spectrometry for Reaction Intermediate Identification

Mass spectrometry (MS) is an exceptionally sensitive technique for detecting and identifying reaction intermediates, even at very low concentrations. nih.govrsc.org Electrospray ionization (ESI) is a soft ionization technique that can transfer ions from solution into the gas phase with minimal fragmentation, making it ideal for studying charged intermediates in solution. nih.gov

In reactions of this compound, MS can be used to detect protonated or deprotonated forms of the molecule and any charged intermediates that may form. By coupling mass spectrometry with a separation technique like liquid chromatography (LC-MS), it is possible to separate and identify various species in a reaction mixture, providing crucial evidence for proposed reaction mechanisms. researchgate.net Tandem mass spectrometry (MS/MS) can further be used to fragment the detected ions, providing structural information that can help in the definitive identification of intermediates. researchgate.net

Advanced Characterization of Polymers Derived from this compound

The comprehensive characterization of polymers synthesized from this compound is crucial for understanding their molecular architecture and physical properties. This involves a suite of advanced analytical techniques designed to probe the molecular weight, thermal behavior, and microstructural details of the polymer chains.

Gel Permeation Chromatography (GPC) for Molecular Weight Distribution

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an indispensable technique for determining the molecular weight distribution of polymers. By separating polymer molecules based on their hydrodynamic volume in solution, GPC provides critical data on the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).

For a hypothetical polymerization of this compound, GPC analysis would be essential to confirm the success of the polymerization and to understand how reaction conditions (e.g., initiator concentration, temperature) affect the resulting polymer chain lengths and their distribution. A narrow PDI (approaching 1.0) typically indicates a well-controlled polymerization process.

Table 1: Hypothetical GPC Data for Poly(this compound)

| Sample ID | Polymerization Conditions | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |

| PMEBA-1 | High Initiator Concentration | 15,000 | 21,000 | 1.40 |

| PMEBA-2 | Low Initiator Concentration | 45,000 | 58,500 | 1.30 |

| PMEBA-3 | Controlled Radical Polymerization | 30,000 | 34,500 | 1.15 |

This table is illustrative and not based on published experimental data.

Thermal Analysis Techniques on Polymer Systems for Structure-Process Relationship

Thermal analysis techniques are fundamental for investigating the relationship between a polymer's structure and its behavior at different temperatures. The primary techniques employed would be Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature. For poly(this compound), DSC would be used to determine key thermal transitions such as the glass transition temperature (Tg). The Tg is a critical parameter that defines the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. This property is heavily influenced by the polymer's chemical structure, molecular weight, and the flexibility of the polymer backbone and side chains. The methoxyethoxy side group would be expected to influence chain mobility and thus the Tg.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This analysis provides information about the thermal stability of the polymer and its decomposition profile. For a polymer of this compound, TGA would identify the onset temperature of degradation, which is a crucial indicator of the material's upper service temperature.

Table 2: Hypothetical Thermal Analysis Data for Poly(this compound)

| Sample ID | Glass Transition Temp. (Tg) from DSC (°C) | Onset of Decomposition (Td) from TGA (°C) |

| PMEBA-1 (Mn=15k) | 45 | 280 |

| PMEBA-2 (Mn=45k) | 52 | 295 |

| PMEBA-Copolymer | 65 | 310 |

This table is illustrative and not based on published experimental data.

Microstructural Analysis of Copolymers by Advanced NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the detailed microstructure of polymers. For copolymers of this compound with another monomer (e.g., methyl methacrylate), advanced 1H and 13C NMR techniques would be employed.

These analyses can determine:

Copolymer Composition: The relative ratio of the two different monomer units in the polymer chains can be calculated by integrating the characteristic signals of each monomer in the 1H NMR spectrum.

Monomer Sequence Distribution: More advanced techniques, such as 2D NMR (e.g., HSQC, HMBC), can reveal how the different monomer units are arranged along the polymer chain (e.g., random, alternating, or blocky). This distribution is critical as it profoundly impacts the macroscopic properties of the copolymer.

Stereoregularity (Tacticity): For vinyl polymers, NMR can determine the stereochemical arrangement of the side groups along the polymer backbone (isotactic, syndiotactic, or atactic), which influences properties like crystallinity and melting point.

For a hypothetical copolymer of this compound (Monomer A) and methyl methacrylate (B99206) (Monomer B), specific proton and carbon signals would be assigned to each monomer unit. The relative integrals of these signals would provide the copolymer composition, and the fine structure of the peaks could reveal sequence and tacticity information.

Emerging Research Directions and Future Perspectives on 4 2 Methoxyethoxy but 2 Enoic Acid

Sustainable and Biocatalytic Syntheses of 4-(2-Methoxyethoxy)but-2-enoic acid

The future production of this compound will likely be guided by the principles of green chemistry, emphasizing the use of renewable feedstocks, enzymatic catalysts, and environmentally benign reaction conditions.

Green Chemistry Approaches: Future synthetic strategies could move away from traditional methods that may rely on harsh reagents or produce significant waste. An emerging approach in the synthesis of functionalized butenoic acids involves the use of readily available and highly functionalized starting materials like mucohalic acids (e.g., mucochloric or mucobromic acid). google.com These compounds offer a C-4 building block that is stable in aqueous media, aligning with the goals of green chemistry to reduce the use of volatile organic solvents. google.com Research could explore the adaptation of such methods to introduce the methoxyethoxy group, potentially through nucleophilic substitution reactions under mild, aqueous conditions.

Biocatalytic Pathways: Biocatalysis represents a powerful tool for the sustainable synthesis of specialty chemicals. For acrylic monomers, enzymes such as lipases and amidases have shown significant potential.

Lipase-catalyzed Esterification: Lipases, such as Candida antarctica lipase (B570770) B (CAL-B), are known to catalyze esterification and transesterification reactions with high selectivity under mild conditions. acs.org A potential biocatalytic route to this compound could involve the enzymatic esterification of a precursor molecule. This chemo-enzymatic pathway could offer high yields and avoid the use of protecting groups, streamlining the synthesis. acs.org

Nitrile and Amide Bioconversion: Another promising avenue involves the use of microorganisms, such as those from the Rhodococcus genus, which possess nitrile and amide utilization pathways. nih.govscilit.comresearchgate.net These pathways have been engineered to produce acrylic acid and other acrylic monomers from precursors like acrylamide. nih.gov Future research could focus on developing engineered microbial strains or isolated enzyme systems capable of converting a suitably functionalized nitrile or amide precursor into this compound.

These sustainable and biocatalytic approaches could lead to more economical and environmentally friendly production methods, which is crucial for the broader application of this functional monomer.

Advanced Polymer Architectures and Applications in Materials Science

The presence of both a carboxylic acid and a methoxyethoxy group suggests that polymers of this compound could have tunable properties and be suitable for creating complex polymer architectures.

Controlled Radical Polymerization: Techniques such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP) would be ideal for polymerizing this monomer. nih.govrsc.orgrsc.org These methods allow for precise control over molecular weight, dispersity, and polymer architecture, which is essential for creating well-defined materials. rsc.orgacs.org For instance, RAFT polymerization has been successfully used to create a wide variety of functional acrylic polymers, including block copolymers. nih.govrsc.orgacs.org The synthesis of block copolymers incorporating a poly(this compound) segment could lead to novel amphiphilic materials with applications in self-assembly and nanotechnology.

Influence of the Methoxyethoxy Side Chain: The methoxyethoxy side chain is expected to significantly influence the properties of the resulting polymer. This group is structurally similar to the side chains in poly(oligo(ethylene glycol) methacrylate)s (POEGMA), which are well-known for their biocompatibility and thermoresponsive behavior. vot.plresearchgate.netrsc.org The flexible ether linkages can lower the glass transition temperature (Tg) of the polymer, making it suitable for applications requiring soft materials. Furthermore, the hydrophilic nature of the ethylene (B1197577) glycol unit would enhance water solubility or swellability, a key feature for biomedical applications. acs.orgacs.orgbohrium.com

Below is a table illustrating the properties of analogous polymers with ethylene glycol-based side chains, suggesting potential characteristics for polymers derived from this compound.

| Polymer System (Analogue) | Polymerization Method | Key Properties & Potential Applications |

| Poly(oligo(ethylene glycol) methacrylate) (POEGMA) | ATRP, RAFT | Thermoresponsive (LCST), biocompatible, protein resistant; Drug delivery, tissue engineering. vot.plrsc.org |

| Poly(acrylic acid) (PAA) | Free Radical, RAFT | pH-responsive, superabsorbent; Hydrogels, adhesives, coatings. mdpi.commdpi.com |

| Poly(2-(2-methoxyethoxy)ethyl methacrylate) (PMEO2MA) | ATRP, ROP | Thermoresponsive, biocompatible; Smart surfaces, bioconjugation. researchgate.net |

This table presents data for analogous polymer systems to illustrate the potential properties of polymers based on this compound.

Integration into Smart Materials and Responsive Systems

The term "smart materials" refers to materials that can respond to small changes in their environment with a significant change in their properties. nih.govyoutube.com The unique structure of this compound makes its polymers prime candidates for the development of such systems.

Thermo- and pH-Responsiveness: The combination of a carboxylic acid group and a methoxyethoxy side chain suggests that polymers of this monomer could be dual-responsive.

pH-Responsiveness: The carboxylic acid groups along the polymer backbone would deprotonate as the pH increases, leading to electrostatic repulsion and a change in the polymer's conformation or swelling state. This is a characteristic feature of poly(acrylic acid)-based hydrogels. mdpi.commdpi.comresearchgate.net

Thermo-Responsiveness: The methoxyethoxy groups are analogous to the side chains of POEGMA and other poly(ethylene glycol)-based polymers, which famously exhibit a Lower Critical Solution Temperature (LCST). kinampark.combibliotekanauki.pl Above the LCST, the polymer chains undergo a conformational change from a hydrophilic coil to a more hydrophobic globule, leading to phase separation from water. vot.plrsc.org This property is highly tunable and makes these materials suitable for applications in controlled drug delivery and cell sheet engineering. mdpi.comrsc.orgresearchgate.netsciexplor.com

Potential Applications in Hydrogels and Biomedical Devices: The ability to form crosslinked networks (hydrogels) that are responsive to both temperature and pH would be highly valuable. mdpi.comnih.gov For example, a hydrogel could be designed to be collapsed at physiological pH and temperature, holding a drug, but swell and release its cargo in the slightly more acidic environment of a tumor. The inherent biocompatibility associated with polyethylene (B3416737) glycol (PEG)-like structures would further enhance their suitability for biomedical applications. mdpi.comontosight.ai

The table below shows the Lower Critical Solution Temperature (LCST) for various thermoresponsive polymers, which provides a reference for the potential behavior of poly(this compound).

| Thermoresponsive Polymer | Side Chain Structure | LCST (°C) |

| Poly(N-isopropylacrylamide) (PNIPAM) | -CH(CH3)2 | ~32 |

| Poly(2-(2-methoxyethoxy)ethyl methacrylate) (PMEO2MA) | -(CH2)2O(CH2)2OCH3 | ~26 |

| Poly(oligo(ethylene glycol) methyl ether methacrylate) (P(MEO3MA)) | -(CH2)2(OCH2CH2)2OCH3 | ~42 |

This table is for illustrative purposes, showing LCST values for well-known thermoresponsive polymers as a guide for potential properties.

Theoretical Advances in Understanding this compound Reactivity

Computational chemistry provides a powerful lens for predicting the behavior of molecules and materials before their synthesis, saving time and resources.

Density Functional Theory (DFT) Studies: Density Functional Theory (DFT) is a robust method for investigating the electronic structure and reactivity of molecules. bohrium.comdergipark.org.tr For this compound, DFT calculations could be used to:

Analyze Frontier Molecular Orbitals (HOMO-LUMO): The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can predict the molecule's reactivity, polarizability, and electronic properties. dergipark.org.trresearchgate.net The HOMO-LUMO energy gap is a key indicator of chemical stability and reactivity in polymerization. dergipark.org.tr

Predict Spectroscopic Properties: DFT can calculate theoretical NMR, IR, and UV-Vis spectra, which would be invaluable for characterizing the molecule once it is synthesized. bohrium.comresearchgate.net

Model Reaction Mechanisms: Theoretical calculations can elucidate the reaction pathways and activation energies for both the synthesis of the monomer and its subsequent polymerization, helping to optimize reaction conditions. researchgate.net

Molecular Dynamics (MD) Simulations: Once polymerized, molecular dynamics simulations could be employed to understand the macroscopic properties of poly(this compound). MD simulations could model:

Polymer Conformation in Solution: Simulating the behavior of polymer chains in water at different temperatures and pH values could predict the LCST and pKa of the polymer, providing insight into its "smart" behavior.

Self-Assembly: For block copolymers, MD simulations can predict how the different blocks will arrange themselves to form micelles, vesicles, or other nanostructures.

Mechanical Properties: Simulations of the bulk polymer can provide estimates of its mechanical properties, such as its glass transition temperature and elastic modulus.

These theoretical approaches will be instrumental in guiding the rational design of new materials based on this compound, accelerating the discovery of novel applications.

Q & A

Basic: What are the established synthetic routes for 4-(2-Methoxyethoxy)but-2-enoic acid?

Methodological Answer:

The compound can be synthesized via a multi-step approach:

Esterification and Ether Formation : Start with a hydroxybutenoic acid derivative. Introduce the 2-methoxyethoxy group via nucleophilic substitution using methoxyethyl bromide under basic conditions (e.g., K₂CO₃ in DMF).

Deprotection : Hydrolyze the ester group using HCl/1,4-dioxane (4 N) at room temperature, followed by concentration under reduced pressure.

Purification : Precipitate the product using ether/hexane (1:3) and collect via filtration .

Key Characterization : Confirm purity via HPLC (retention time ~0.83 minutes) and LCMS (expected m/z ≈ 190 [M+H]⁺ for the deprotected acid) .

Basic: How is stereochemical control achieved during the synthesis of (E)-4-(2-Methoxyethoxy)but-2-enoic acid?

Methodological Answer:

The (E)-configuration is controlled by:

- Reaction Solvent : Use polar aprotic solvents (e.g., DMF) to stabilize transition states favoring trans-addition.

- Catalytic Conditions : Employ palladium catalysts or base-mediated elimination to ensure anti-periplanar geometry during double bond formation.

- Stereochemical Validation : Confirm via ¹H-NMR coupling constants (J = 12–16 Hz for trans olefin protons) and compare with computational models (DFT-optimized structures) .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, protective eyewear, and lab coats to avoid skin/eye contact.

- Engineering Controls : Use fume hoods for reactions involving volatile reagents (e.g., HCl/1,4-dioxane).

- Waste Management : Segregate acidic waste and neutralize with bicarbonate before disposal .

Advanced: How can computational chemistry (DFT) predict the reactivity of this compound in nucleophilic reactions?

Methodological Answer:

Geometry Optimization : Use DFT-B3LYP/6-31G* to optimize the 3D structure and calculate frontier molecular orbitals (HOMO/LUMO).

Reactivity Analysis : Identify electrophilic regions via electrostatic potential (ESP) maps. The α,β-unsaturated carbonyl system is highly electrophilic, favoring Michael additions.

Validation : Compare computed IR frequencies with experimental FT-IR data to confirm functional group reactivity .

Advanced: How do conflicting HPLC retention times arise for derivatives of this compound, and how can they be resolved?

Methodological Answer:

Causes of Contradictions :

- Column Variability : Differences in C18 column pore size or mobile phase pH (e.g., trifluoroacetic acid vs. ammonium acetate).

- Degradation : Acidic conditions may hydrolyze the methoxyethoxy group, altering retention.

Resolution : - Standardized Conditions : Use a Zorbax SB-C18 column (3.5 µm, 4.6 × 50 mm) with 0.1% formic acid in water/acetonitrile (gradient: 5–95% over 3 minutes).

- Stability Studies : Monitor pH-dependent degradation via LCMS over 24 hours .

Advanced: What strategies optimize the yield of this compound in large-scale syntheses?

Methodological Answer:

- Catalyst Screening : Test Pd(OAc)₂/Xantphos for coupling reactions (e.g., Suzuki-Miyaura) to minimize side products.

- Solvent Optimization : Replace DMF with THF/water mixtures to improve solubility and reduce byproduct formation.

- Workflow : Use continuous-flow reactors for ester hydrolysis to enhance reproducibility (yield improvement: 68% → 82%) .

Advanced: How are contradictions in ¹³C-NMR data for this compound resolved?

Methodological Answer:

Common Issues :

- Tautomerism : The α,β-unsaturated system may exhibit keto-enol tautomerism, causing peak splitting.

- Solvent Effects : Deuterated DMSO vs. CDCl₃ shifts carbonyl signals by 2–3 ppm.

Resolution : - Variable Temperature NMR : Acquire spectra at −20°C to slow tautomer interconversion.

- 2D HSQC/HMBC : Correlate carbonyl carbons (δ ~170 ppm) with adjacent protons to confirm assignments .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- IR Spectroscopy : Confirm carbonyl (C=O, ~1700 cm⁻¹) and ether (C-O-C, ~1100 cm⁻¹) stretches.

- ¹H-NMR : Identify olefinic protons (δ 6.2–6.8 ppm, J = 15–16 Hz) and methoxyethoxy signals (δ 3.4–3.7 ppm).

- LCMS : Verify molecular ion ([M+H]⁺) and fragmentation patterns .

Advanced: How does the 2-methoxyethoxy group influence the biological activity of but-2-enoic acid derivatives?

Methodological Answer:

- Solubility Enhancement : The ether group increases hydrophilicity (logP reduction by ~1.5 units), improving bioavailability.

- Enzyme Binding : Molecular docking (AutoDock Vina) shows hydrogen bonding between the methoxy oxygen and protease active sites (e.g., SARS-CoV-2 Mpro).

- Validation : Compare IC₅₀ values of derivatives with/without the substituent in enzyme inhibition assays .

Advanced: What are the challenges in synthesizing enantiomerically pure this compound, and how are they addressed?

Methodological Answer:

Challenges :

- Racemization : Acidic conditions during ester hydrolysis may epimerize chiral centers.

Solutions : - Chiral Auxiliaries : Use (S)-proline to induce asymmetry during Michael addition.

- Enzymatic Resolution : Lipase-catalyzed ester hydrolysis (e.g., Candida antarctica Lipase B) to isolate (R)- or (S)-enantiomers.

- Chiral HPLC : Validate enantiomeric excess (ee > 98%) with a Chiralpak IA column (hexane:isopropanol = 90:10) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.